

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl Oct-2-enoate

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Compound of Interest

Compound Name: Methyl oct-2-enoate

CAS No.: 7367-81-9

Cat. No.: B3029646

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Executive Summary

Methyl oct-2-enoate (CAS: 2396-85-2), specifically the (E)-isomer (Methyl trans-2-octenoate), is a high-value

-unsaturated ester utilized in flavor chemistry for its distinctive "green," fruity, and pear-like notes.^[1] Beyond its organoleptic properties, it serves as a critical intermediate in the synthesis of pheromones and lipid derivatives.

This technical guide provides a definitive reference for the structural validation of **Methyl oct-2-enoate**. It details the specific spectroscopic signatures (NMR, IR, MS) required for quality control and outlines a high-fidelity synthetic protocol using the Horner-Wadsworth-Emmons (HWE) reaction to ensure stereochemical purity (

-selectivity).

Part 1: Structural Analysis & Reactivity

The molecule consists of a pentyl chain conjugated to an

-unsaturated methyl ester.

- Chemical Formula:

^[1]^[2]

- Molecular Weight: 156.22 g/mol
- Key Structural Feature: The conjugated system () creates specific electronic shielding effects observable in NMR and lowers the vibrational frequency of the carbonyl group in IR.

Stereochemistry

The (E)-isomer is the thermodynamic product and the industry standard. The (Z)-isomer is less stable and possesses different sensory attributes. Distinguishing these isomers relies primarily on the coupling constant (

) of the vinylic protons in

¹H NMR.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the

ratio. The large coupling constant between the alkene protons is the definitive diagnostic for the trans isomer.

Table 1:

¹H NMR Data (400 MHz,

)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Diagnostic Note
C3	-Alkene	6.97	Doublet of Triplets (dt)	,	Deshielded by resonance; Hz confirms (E).
C2	-Alkene	5.82	Doublet (d)		Shielded relative to -H; characteristic doublet.
OCH3	Methoxy	3.73	Singlet (s)	-	Sharp singlet, characteristic of methyl esters.
C4	Allylic	2.19	Quartet/Multiplet	-	Coupled to C3 and C5.
C5-C7	Alkyl Chain	1.25 - 1.45	Multiplet (m)	-	Fatty chain envelope.
C8	Terminal	0.89	Triplet (t)		Standard terminal methyl.

Table 2:

C NMR Data (100 MHz,

)

Carbon Type	Chemical Shift (, ppm)	Assignment
Carbonyl	167.1	Ester (Conjugated)
Alkene ()	149.5	(Deshielded)
Alkene ()	121.0	(Shielded)
Methoxy	51.4	
Alkyl Chain	32.2, 31.4, 27.8, 22.5, 14.0	Backbone carbons

Infrared (IR) Spectroscopy

The conjugation of the double bond with the ester carbonyl lowers the stretching frequency compared to saturated esters (typically 1740

).

- C=O Stretch: 1720 – 1728

(Strong, sharp).

- C=C Stretch: 1655 – 1665

(Medium, sharp).

- C-O Stretch: 1160 – 1200

(Strong).

- C-H Stretch (Alkenyl): 3000 – 3050

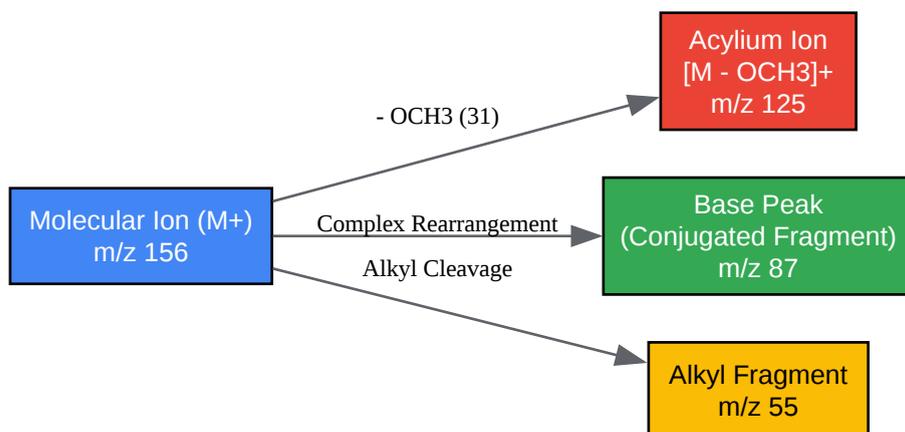
(Weak, just above 3000).

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the conjugated system and α -cleavage.

- Molecular Ion (M^+):
156 (Distinct but often weak).
- Base Peak:
87.[1]
- Diagnostic Fragments:
 - 125 (m/z): Loss of methoxy group ($-OCH_3$). Formation of acylium ion.
 - 113 (m/z): Loss of propyl radical (from the alkyl tail).
 - 55: Hydrocarbon fragment (m/z).

Figure 1: MS Fragmentation Logic



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Caption: Primary electron ionization (EI) fragmentation pathways for **Methyl oct-2-enoate**.

Part 3: Experimental Protocol (Synthesis)

Rationale: The Horner-Wadsworth-Emmons (HWE)

Advantage

While the Knoevenagel condensation is cheaper, it often yields mixed isomers. For high-purity applications, the Horner-Wadsworth-Emmons (HWE) reaction is the superior choice due to its high stereoselectivity for the (E)-isomer.

Reagents

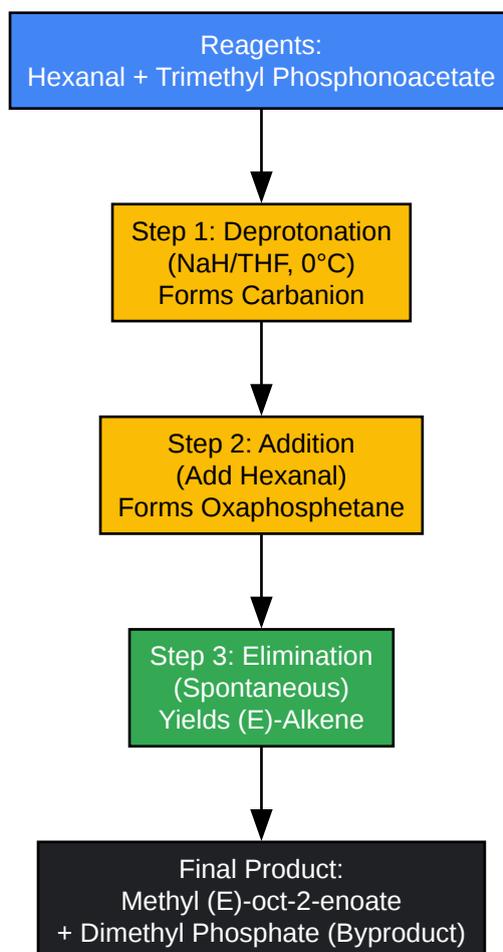
- Substrate: Hexanal (freshly distilled).
- Reagent: Trimethyl phosphonoacetate.
- Base: Sodium Hydride (NaH, 60% dispersion) or DBU/LiCl (mild conditions).
- Solvent: THF (anhydrous).

Step-by-Step Methodology

- Activation:
 - In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

- Add Trimethyl phosphonoacetate (1.1 equiv) dropwise.
- Observation: Evolution of gas. Stir until clear (formation of phosphonate carbanion).
- Coupling:
 - Add Hexanal (1.0 equiv) dropwise to the solution at 0°C.
 - Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
 - Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). Product () should appear; aldehyde spot should disappear.
- Workup:
 - Quench with saturated solution.^[3]
 - Extract with Diethyl Ether ().
 - Wash combined organics with Brine, dry over , and concentrate.
- Purification:
 - Perform vacuum distillation (bp ~70°C at 4 mmHg) or Flash Column Chromatography (Silica, 0-5% EtOAc in Hexane).

Figure 2: HWE Synthesis Workflow



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Caption: Step-wise mechanism for the stereoselective synthesis of the (E)-isomer.

Part 4: Quality Control & Impurity Profiling

To ensure the material meets "Research Grade" or "Flavor Grade" standards, the following QC checks are mandatory:

- Isomeric Purity (

Ratio):

- Integrate the alkene region in

¹H NMR.

- Compare the integral of the doublet at 5.82 () vs. any minor doublet at 5.70 ().
- Acceptance Criteria: >98% (E)-isomer.[1][4][5]
- Refractive Index (RI):
 - Standard value: .
 - Significant deviation indicates residual solvent or saturated ester impurity (Methyl octanoate).
- Odor Evaluation:
 - Dip strip test. The profile should be sharp, green, and fruity. Any "rancid" or "fatty" notes suggest oxidation or hydrolysis to the free acid (2-Octenoic acid).

References

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Sources

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization & Synthesis of Methyl Oct-2-enoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029646#methyl-oct-2-enoate-spectroscopic-data-nmr-ir-mass-spec>]

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